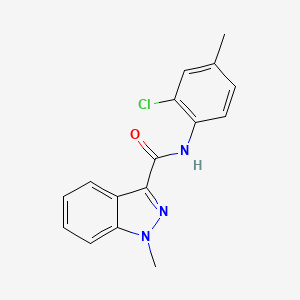

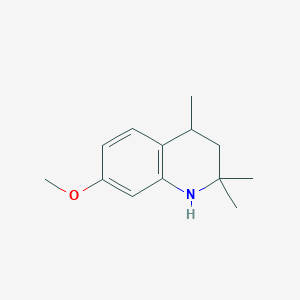

N-(2-氯-4-甲基苯基)-1-甲基-1H-吲唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

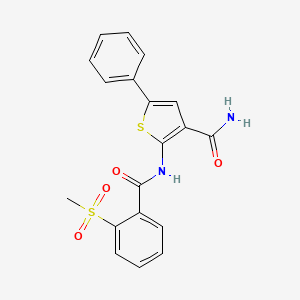

The compound "N-(2-chloro-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide" is a derivative of the indazole class, which is a heterocyclic compound that has been extensively studied for its potential biological activities, particularly in the field of anticancer research. Indazole derivatives are known for their diverse pharmacological properties, including antitumor activity. The papers provided focus on the synthesis, crystal structure, and biological activity of various indazole carboxamide derivatives, which are structurally related to the compound .

Synthesis Analysis

The synthesis of indazole carboxamide derivatives typically involves the condensation of an isocyanate with an aminohydrazine, followed by cyclization. For instance, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was achieved by condensing 1-isocyanato-2-(trifluoromethoxy)benzene with 4-morpholino-1H-indazol-3-amine, which itself was prepared from 2,6-difluorobenzonitrile through amination and cyclization with hydrazine hydrate . Similar synthetic strategies were employed for the preparation of other indazole carboxamide derivatives, as reported in the provided papers .

Molecular Structure Analysis

The crystal structures of these indazole derivatives were determined and belong to various space groups, indicating the crystalline nature of these compounds. For example, the crystal structure of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide belongs to the monoclinic system, space group P21/n . The determination of crystal structures is crucial for understanding the molecular conformation and potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of indazole carboxamides is influenced by the presence of functional groups that can participate in further chemical transformations. For instance, the amino group in the 3-position of the indazole ring can act as a nucleophile, potentially undergoing acylation, alkylation, or other reactions that can modify the biological activity of the compound . The presence of a carboxamide group also suggests the possibility of hydrolysis under certain conditions, leading to the formation of the corresponding acid and amine.

Physical and Chemical Properties Analysis

Indazole carboxamides exhibit a range of physical and chemical properties that are influenced by their molecular structure. The presence of substituents such as trifluoromethyl, chloro, and methoxy groups can affect the compound's lipophilicity, solubility, and overall pharmacokinetic profile. These properties are essential for the compound's biological activity and its potential as a therapeutic agent. The papers, however, do not provide detailed information on the specific physical and chemical properties of "N-(2-chloro-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide" .

Biological Activity Analysis

The indazole carboxamide derivatives synthesized in the studies have shown distinct inhibitory effects on the proliferation of various cancer cell lines, suggesting their potential as antitumor agents. For example, 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide exhibited effective inhibition of cancer cell proliferation . Similarly, other derivatives also demonstrated antiproliferative activity against different cancer cell lines . These findings highlight the importance of indazole carboxamides in the development of new anticancer therapies.

科学研究应用

单胺氧化酶 B 抑制

对吲唑-甲酰胺的研究揭示了它们作为单胺氧化酶 B (MAO-B) 的选择性和可逆抑制剂的巨大潜力,表现出亚纳摩尔浓度的效力。包括 N-(3,4-二氯苯基)-1-甲基-1H-吲唑-5-甲酰胺及其衍生物在内的此类化合物对 MAO-A 的选择性已显示出超过 25,000 倍,表明它们有望用于针对神经系统疾病的治疗应用,可能包括帕金森氏病和抑郁症 (Tzvetkov 等人,2014)。

抗肿瘤活性

多项研究探索了各种取代的吲唑-甲酰胺的合成和抗肿瘤活性。3-氨基-N-(5-氟-2-甲基苯基)-4-吗啉基-1H-吲唑-1-甲酰胺等化合物已被合成并评估其抑制癌细胞系增殖的能力,显示出有希望的抗肿瘤特性。这些发现强调了吲唑-甲酰胺在开发新型抗癌疗法中的潜力 (郝等人,2017)。

针对 BRCA-1 和 BRCA-2 突变肿瘤的 PARP 抑制

对 2-苯基-2H-吲唑-7-甲酰胺的研究已确定这些化合物作为有效的聚(ADP-核糖)聚合酶 (PARP) 抑制剂,展示出针对 BRCA-1 和 BRCA-2 缺陷的癌细胞的显着抗增殖活性。这些发现对于靶向癌症疗法的开发至关重要,特别是对于遗传易患乳腺癌或卵巢癌的患者 (琼斯等人,2009)。

抗增殖活性

合成的吲唑-甲酰胺衍生物已在体外显示出针对广泛的癌症类型(包括白血病、肺癌、结肠癌、黑色素瘤、肾癌和乳腺癌)的抗肿瘤活性。这些化合物,尤其是 N-苯基-1H-吲唑-1-甲酰胺,已对其抑制细胞生长的能力进行了评估,其中一些显示出低微摩尔范围内的 GI50 值。这突出了它们作为新癌症治疗基础的潜力 (马吉奥等人,2011)。

作用机制

Target of Action

Mode of Action

The presence of the boronic acid group allows for coupling with various organic halides or triflates in the presence of a palladium catalyst, enabling the formation of complex organic molecules . The chlorine atom might influence the molecule’s reactivity and potential applications in medicinal chemistry.

Biochemical Pathways

The suzuki–miyaura cross-coupling reaction, which involves the boronic acid group, is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

The compound’s potential to form complex organic molecules through the suzuki–miyaura cross-coupling reaction suggests that it may have significant effects at the molecular level .

属性

IUPAC Name |

N-(2-chloro-4-methylphenyl)-1-methylindazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O/c1-10-7-8-13(12(17)9-10)18-16(21)15-11-5-3-4-6-14(11)20(2)19-15/h3-9H,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHMJPZKBIUVMAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=NN(C3=CC=CC=C32)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

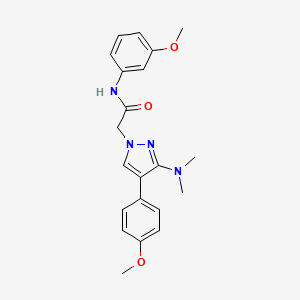

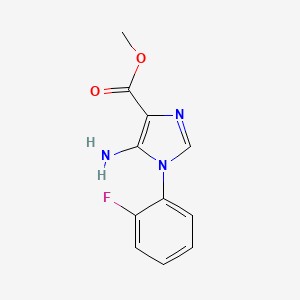

![ethyl 3-({[4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2522388.png)

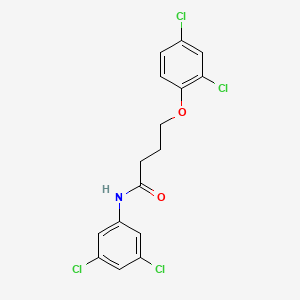

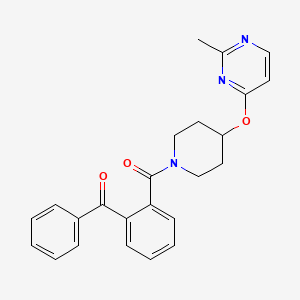

![N-(3-chloro-2-methylphenyl)-2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2522391.png)

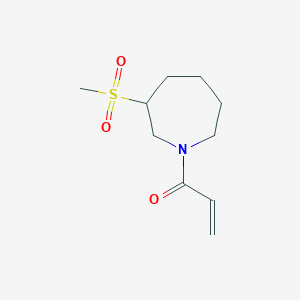

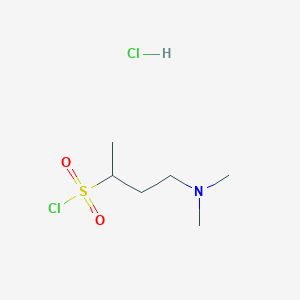

![4-[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2522405.png)